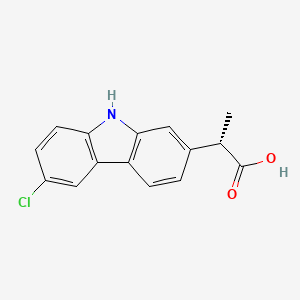

(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid

Descripción general

Descripción

“(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid”, also known as (S)-Carprofen, is an enantiomer of carprofen . It’s a compound with the molecular formula C15H12ClNO2 .

Molecular Structure Analysis

The molecular weight of this compound is 273.71 g/mol . The IUPAC name is (2 S )-2- (6-chloro-9 H -carbazol-2-yl)propanoic acid . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

Some computed properties of this compound include a XLogP3 of 4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . The exact mass is 273.0556563 g/mol .Aplicaciones Científicas De Investigación

Medicine: Pain Management and Anti-Inflammatory Applications

(S)-Carprofen: is widely used in medicine for its analgesic and anti-inflammatory properties. It is a non-steroidal anti-inflammatory drug (NSAID) that works by inhibiting cyclooxygenase (COX) enzymes, which play a key role in the synthesis of prostaglandins involved in inflammation and pain . In clinical settings, (S)-Carprofen is utilized to manage postoperative pain, osteoarthritis, and other chronic pain conditions.

Veterinary Science: Animal Health and Welfare

In veterinary medicine, (S)-Carprofen is commonly prescribed to alleviate inflammation and pain in animals, especially dogs and cats. It is effective in treating acute and chronic musculoskeletal disorders, reducing post-surgical pain, and improving the quality of life for animals with degenerative joint diseases . Its use underscores the importance of animal welfare in veterinary practices.

Pharmacology Research: Drug Development and Safety Testing

Research in pharmacology utilizes (S)-Carprofen to explore new therapeutic targets and understand the drug’s mechanism of action. Studies often focus on its pharmacokinetics, safety profile, and potential drug interactions to develop safer and more effective analgesic agents for both human and veterinary use .

Analytical Chemistry: Method Development and Validation

(S)-Carprofen: serves as a model compound in analytical chemistry for developing and validating new analytical methods. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are refined using (S)-Carprofen to ensure precision and accuracy in the quantification of pharmaceuticals .

Environmental Science: Ecotoxicology and Waste Management

The environmental impact of (S)-Carprofen is studied within ecotoxicology to assess its persistence, bioaccumulation, and potential effects on wildlife and ecosystems. Research also focuses on developing methods for the removal of (S)-Carprofen from wastewater to prevent environmental contamination .

Industrial Applications: Chemical Synthesis and Material Science

While not a direct application, (S)-Carprofen ’s synthesis and processing involve industrial chemical techniques that contribute to material science research. Understanding its chemical properties aids in the development of novel synthetic pathways and the optimization of industrial-scale production processes .

Nanotechnology: Drug Delivery Systems

(S)-Carprofen: is being explored in the field of nanotechnology for its incorporation into advanced drug delivery systems. Nanoparticles and nanocarriers are designed to enhance the bioavailability and targeted delivery of (S)-Carprofen, potentially opening new avenues for treatment modalities .

Biotechnology: Biomarker and Diagnostic Tool Development

In biotechnology, (S)-Carprofen is investigated as a potential biomarker for certain diseases and as a tool in the development of diagnostic assays. Its presence and concentration in biological samples can provide insights into disease states and the efficacy of therapeutic interventions .

Mecanismo De Acción

- Role : COX is essential for the synthesis of prostaglandins via the arachidonic acid pathway . Prostaglandins play a crucial role in inflammation, pain, and fever responses .

- By blocking COX, it reduces the production of pro-inflammatory prostaglandins, leading to decreased pain and inflammation .

- Downstream effects involve reduced prostaglandin levels, leading to diminished inflammation and pain .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propiedades

IUPAC Name |

(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXBGTOOZJQSKH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349877 | |

| Record name | (+)-carprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid | |

CAS RN |

52263-84-0 | |

| Record name | (+)-carprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

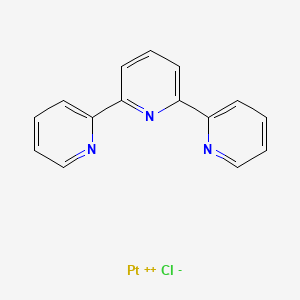

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

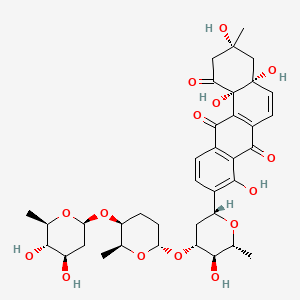

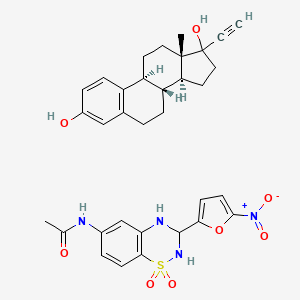

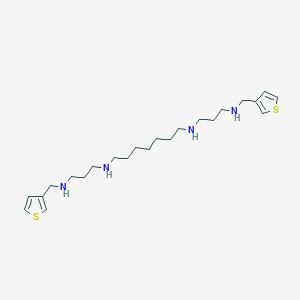

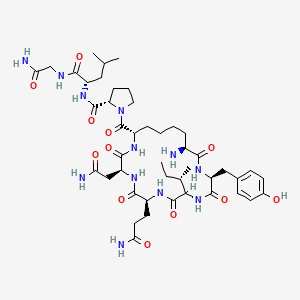

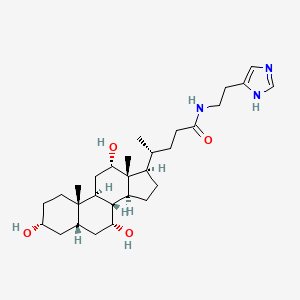

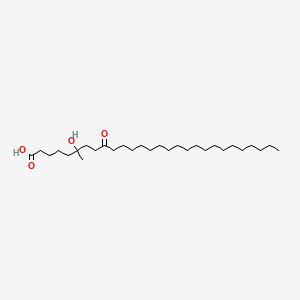

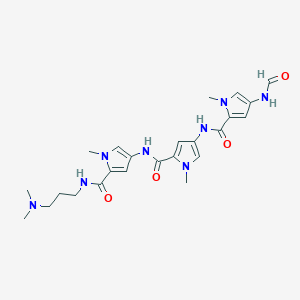

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![21-Hydroxy-3-(4-hydroxyphenyl)-3,3a,6,7,8,9,10,11,12,13,14,15-dodecahydro-4H-1,16-etheno-5,15-(propanoazenoethanylylidene)furo[3,4-l][1,5,10]triazacyclohexadecin-4-one](/img/structure/B1213967.png)